molecular formula C11H19NO5 B152482 (S)-N-Boc-3-morpholineacetic acid CAS No. 839710-38-2

(S)-N-Boc-3-morpholineacetic acid

Cat. No.: B152482
CAS No.: 839710-38-2
M. Wt: 245.27 g/mol
InChI Key: QVOPNRRQHPWQMF-QMMMGPOBSA-N
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Description

(S)-N-Boc-3-morpholineacetic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom. This structure imparts unique chemical properties and reactivity, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-3-morpholineacetic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.

    Introduction of the Boc Group: The Boc protecting group is introduced by reacting morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Acetic Acid Derivatization:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Boc-3-morpholineacetic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the morpholine ring.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives, while reduction reactions can modify the acetic acid moiety.

    Coupling Reactions: The compound can participate in coupling reactions, such as amide bond formation, to create more complex molecules.

Common Reagents and Conditions:

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed: The major products formed from these reactions include deprotected morpholine derivatives, oxidized morpholine compounds, and various amide-linked products.

Scientific Research Applications

(S)-N-Boc-3-morpholineacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of (S)-N-Boc-3-morpholineacetic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection during synthetic transformations, ensuring selective reactions at desired sites. Upon deprotection, the morpholine ring can interact with biological targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    ®-N-Boc-3-morpholineacetic acid: The enantiomer of (S)-N-Boc-3-morpholineacetic acid, with similar chemical properties but different biological activity.

    N-Boc-4-morpholineacetic acid: A structural isomer with the Boc group attached at a different position on the morpholine ring.

    N-Boc-3-piperidineacetic acid: A related compound with a piperidine ring instead of a morpholine ring.

Uniqueness: this compound is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer or structural isomers. The presence of the morpholine ring and Boc protecting group also imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOPNRRQHPWQMF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649686
Record name [(3S)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

839710-38-2
Record name [(3S)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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